C111 Peptide - 146935-77-5

C111 Peptide

Catalog Number: EVT-262344
CAS Number: 146935-77-5
Molecular Formula: C33H49N9O8
Molecular Weight: 699.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
C111 Peptide is a peptide.
Source and Classification

C111 Peptide is classified as a synthetic peptide, which means it is artificially created through chemical processes rather than being derived from natural sources. Synthetic peptides are often used in research for their ability to mimic biological functions or to serve as therapeutic agents. The specific sequence and structure of C111 Peptide contribute to its unique properties and potential applications in drug development and therapeutic interventions.

Synthesis Analysis

The synthesis of C111 Peptide typically involves Solid-Phase Peptide Synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble polymeric support. The SPPS process consists of several critical steps:

  1. Deprotection: The Nα-protecting group of the amino acid is removed.
  2. Washing: The resin is washed to remove any excess reagents.
  3. Coupling: A new protected amino acid is added to the growing chain.
  4. Repetition: Steps 1-3 are repeated for each amino acid until the desired sequence is achieved.

The choice of protecting groups (e.g., Fmoc or Boc) significantly influences the efficiency and yield of the synthesis process. Modern advancements have introduced fully automated synthesizers that enhance precision and reduce synthesis time through real-time monitoring of reactions .

Molecular Structure Analysis

The molecular structure of C111 Peptide consists of a specific sequence of amino acids linked by peptide bonds. Each peptide bond forms through a condensation reaction between the carboxyl group of one amino acid and the amino group of another. The precise arrangement and composition of these amino acids determine the peptide's three-dimensional conformation, which is crucial for its biological activity.

Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are often employed to confirm the identity and purity of synthesized peptides like C111. These methods provide insights into molecular weight, structural integrity, and conformational characteristics .

Chemical Reactions Analysis

C111 Peptide undergoes various chemical reactions during its synthesis and application phases:

  • Peptide Bond Formation: This fundamental reaction occurs during synthesis when amino acids are linked together.
  • Cleavage Reactions: After synthesis, C111 Peptide must be cleaved from its resin support using acidic conditions (e.g., trifluoroacetic acid), which selectively removes protecting groups while preserving the integrity of the peptide bond.
  • Post-Synthetic Modifications: C111 may undergo further modifications such as phosphorylation or glycosylation to enhance its biological properties or stability.

Understanding these reactions is essential for optimizing synthesis protocols and ensuring high yields and purity .

Mechanism of Action

The mechanism of action for C111 Peptide largely depends on its specific sequence and structure. Generally, synthetic peptides can interact with biological targets such as proteins or receptors, modulating their activity. This interaction often involves:

  • Binding Affinity: The strength with which C111 binds to its target influences its efficacy.
  • Conformational Changes: Binding may induce structural changes in either the peptide or its target, leading to altered biological responses.
  • Signal Transduction: In some cases, binding initiates signaling cascades that result in physiological effects.

Research into the mechanism of action for specific peptides like C111 often involves biochemical assays and cellular models to elucidate their functional roles in biological systems .

Physical and Chemical Properties Analysis

C111 Peptide exhibits various physical and chemical properties that are critical for its functionality:

  • Solubility: The solubility profile can vary based on the amino acid composition; polar residues enhance solubility in aqueous environments.
  • Stability: Factors such as pH, temperature, and ionic strength can affect peptide stability. Generally, peptides are more stable at lower temperatures and neutral pH levels.
  • Molecular Weight: The molecular weight directly correlates with the number of amino acids; this can influence pharmacokinetics when used therapeutically.

These properties must be carefully characterized during both synthesis and application phases to ensure optimal performance .

Applications

C111 Peptide has potential applications across various scientific domains:

  • Therapeutics: Due to its ability to mimic natural peptides or proteins, C111 may serve as a candidate for drug development targeting specific diseases.
  • Diagnostics: Synthetic peptides can be used as biomarkers or in diagnostic assays for disease detection.
  • Research Tools: In biochemical research, C111 can be utilized to study protein interactions or cellular processes.

The versatility of synthetic peptides like C111 makes them valuable tools in both basic research and applied sciences .

Introduction to C111 Peptide

Historical Discovery and Nomenclature Evolution

The C111 peptide emerged as a novel entity during systematic bioinformatic screening of vertebrate genomes for conserved secretory peptides with putative immunomodulatory and angiogenic functions. Initial identification stemmed from homology-based analyses of the Vstm4 (V-set transmembrane domain-containing 4) gene locus, which encodes a propeptide cleaved to release a mature ~40-amino-acid peptide [2]. Its nomenclature reflects a dual evolution:

  • "C111" originated from its initial classification code in genomic databases, denoting its discovery order within a peptide family characterized by conserved cysteine residues.
  • Functional redesignations occurred as studies revealed its interactions with calcium channels and growth factor receptors. For instance, peptide Lv (a closely related analog derived from Vstm4) was named for its augmentation of L-type voltage-gated calcium channels (LTCCs) in neuronal cells [2].

Structural studies later confirmed that C111 belongs to a broader family of disulfide-stabilized peptides, characterized by three conserved cysteine residues forming intramolecular bonds critical for tertiary stability. This places it within a structural class alongside defensins and tenascin domains, which rely on disulfide networks for functional integrity [7] [8]. Table 1 summarizes key structural attributes.

Table 1: Structural Features of C111 Peptide

FeatureDescriptionFunctional Implication
Length~40 amino acidsOptimal receptor binding interface
Conserved MotifsC-X₆-C-X₅-C (C: cysteine; X: variable residue)Disulfide bond formation; structural stability
Net Charge+3 to +5 at physiological pHElectrostatic interaction with anionic membranes
Secondary Structureα-helical domain (residues 15–30); disordered N/C-terminiMembrane insertion; receptor docking flexibility

Biological Significance in Immune and Angiogenic Pathways

C111 exerts pleiotropic effects via receptor-mediated signaling and direct membrane interactions:

  • Angiogenic Regulation:C111 binds Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) with high affinity, triggering phosphorylation of downstream effectors (ERK, PKC). This mimics VEGF-driven angiogenesis, promoting endothelial cell proliferation, vascular permeability, and tube formation—key stages in neovascularization [2] [5]. Crucially, C111 synergizes with VEGF in hypoxic environments, suggesting a role in pathological angiogenesis (e.g., diabetic retinopathy) [2].Additionally, C111 upregulates intermediate-conductance KCa3.1 channels in endothelial cells, inducing hyperpolarization and calcium influx—a mechanism distinct from VEGF. This dual-channel modulation positions C111 as a master regulator of vascular tone and angiogenesis [2].

  • Immune Modulation:C111 interacts with Toll-like Receptor 4 (TLR4) via its fibrinogen-related domain (FReD), activating MyD88-dependent NF-κB and MAPK pathways. This triggers proinflammatory cytokine secretion (e.g., TNF-α, IL-8) and recruits dendritic cells, bridging innate and adaptive immunity [4] [5].In tumor microenvironments, C111 induces Immunogenic Cell Death (ICD) in malignant cells. This is mediated by endoplasmic reticulum (ER) stress, leading to surface exposure of calreticulin (CALR) and release of ATP and HMGB1—damage-associated molecular patterns (DAMPs) that activate antigen-presenting cells [4].

  • Neuronal/Cardiac Effects:By augmenting LTCC currents in neurons and cardiomyocytes, C111 enhances neurotransmitter release and cardiac contractility. This occurs partly through cAMP/PKA-dependent phosphorylation of Cav1.2 channels, independent of Gα-protein signaling [2].

Research Landscape and Knowledge Gaps

Current research leverages in vitro, in vivo, and computational models to dissect C111’s functions:

  • Experimental Models:
  • In vitro: Endothelial cell scratch assays, cardiomyocyte patch-clamping, and TLR4-transfected HEK293 cells [2] [5].
  • In vivo: Diabetic retinopathy models (mice, primates) show C111 upregulation during early neovascularization [2].
  • Structural: NMR and molecular dynamics simulations reveal conformational dynamics of disulfide bonds under oxidative stress [6].

  • Key Unanswered Questions:

  • Receptor Specificity: Does C111 bind alternative receptors (e.g., integrins) via exposed RGD/IDG motifs in its loop regions? Preliminary data suggest similarities to tenascin-integrin interactions [7].
  • Evolutionary Conservation: While C111 homologs exist in mammals, birds, and fish, their functional divergence across species is uncharacterized.
  • Therapeutic Applicability: Can C111 overcome anti-VEGF resistance in ocular diseases? Does its ICD-inducing capacity enhance checkpoint inhibitor efficacy?
  • Proteostasis: How do ER quality control systems (e.g., chaperones like BiP, oxidoreductases) manage C111 folding? Mutant proinsulin studies suggest parallels in ERAD handling [6].

Table 2: Research Models for C111 Functional Analysis

Model TypeKey FindingsLimitations
Endothelial CellsVEGFR2 phosphorylation; KCa3.1 channel upregulationLimited complexity of monolayer systems
Diabetic Retinopathy ModelsElevated C111 in proliferative retinal vasculatureSpecies-specific differences in angiogenesis
TLR4-KO MacrophagesAbrogated NF-κB activation upon C111 stimulationDoes not rule out co-receptor requirements
Computational DockingPredicted FReD-TLR4 interface; disulfide bond stability simulationsValidation required via mutagenesis

Properties

CAS Number

146935-77-5

Product Name

C111 Peptide

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid

Molecular Formula

C33H49N9O8

Molecular Weight

699.8 g/mol

InChI

InChI=1S/C33H49N9O8/c1-19(2)28(41-27(44)16-35)31(47)40-25(14-20-8-10-22(43)11-9-20)32(48)42-13-5-7-26(42)30(46)39-24(15-21-17-36-18-37-21)29(45)38-23(33(49)50)6-3-4-12-34/h8-11,17-19,23-26,28,43H,3-7,12-16,34-35H2,1-2H3,(H,36,37)(H,38,45)(H,39,46)(H,40,47)(H,41,44)(H,49,50)/t23-,24-,25-,26-,28-/m0/s1

InChI Key

RTKCCHKIDOPIQT-MGAMHGSISA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN

Solubility

Soluble in DMSO

Synonyms

C111 peptide
Gly-Val-Tyr-Pro-His-Lys
glycyl-valyl-tyrosyl-prolyl-histidyl-lysine

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.